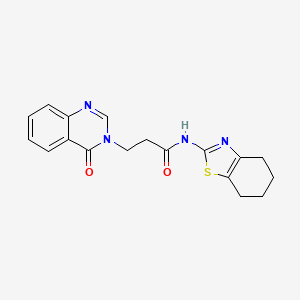

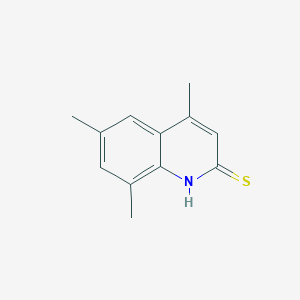

4,6,8-Trimethyl-quinoline-2-thiol

説明

Synthesis Analysis

The synthesis of quinoline derivatives, including those similar to 4,6,8-Trimethyl-quinoline-2-thiol, often involves strategies like cyclization-alkoxycarbonylation reactions, which are effective for constructing quinoline rings with various substituents. For instance, palladium-catalyzed oxidative carbonylation of 2-ethynylaniline derivatives has been employed to synthesize quinoline-4-one derivatives, showcasing the versatility of metal-catalyzed reactions in constructing complex quinoline scaffolds (Costa et al., 2004).

Molecular Structure Analysis

The molecular structure of quinoline derivatives is significantly influenced by the nature of their substituents, which can affect their electronic properties and steric hindrance. For example, complexes of quinoline-thiolate exhibit specific isomer distributions and electronic properties, as demonstrated through nOe experiments and EHMO calculations, highlighting the impact of substituents on the quinoline core's geometry and electronic structure (Schlaf et al., 1996).

Chemical Reactions and Properties

Quinoline derivatives undergo a wide range of chemical reactions, including nucleophilic substitutions, electrophilic additions, and cyclization reactions, due to the reactive sites present on the quinoline ring and the substituents. For instance, the synthesis of 2-acylthieno[2,3-b]quinolines through Cu-TEMPO catalyzed dehydrogenation and sp2-C-H functionalization using elemental sulfur demonstrates the reactivity of quinoline derivatives towards forming complex heterocyclic systems (Teja & Khan, 2020).

科学的研究の応用

Structural and Spectroscopic Analysis

The spectroscopic and quantum chemical studies of 2-arylquinoline-4(1H)-thione derivatives, which share a structural similarity with 4,6,8-Trimethyl-quinoline-2-thiol, have been thoroughly investigated. These studies encompass the geometries of the title compounds in various states (solution, solid, and gas) using methods such as NMR, FT-IR, X-ray crystallography, and quantum chemical techniques. Notably, the existence of the NH-4-thiones in both solution and solid states has been confirmed, alongside the gas-phase co-existence of quinoline-4-thione and quinoline-4-thiol isomers, with a preference for the 4-thiol form as supported by quantum chemical techniques (Mphahlele, El‐Nahas, & El-Gogary, 2004).

Biological Activities and Applications

Quinoline derivatives are known for their wide spectrum of biodynamic activities and potential as therapeutic agents. Research has focused on the synthesis, characterization, and biological evaluation of these derivatives, particularly those bearing functionalities like the 4-amino-1,2,4-triazole-3-thiol ring at specific positions, to assess their antimicrobial activities against various bacteria and fungi (Vaghasiya, Ghodasara, Vachharajani, & Shah, 2014). Similarly, newer quinoline derivatives have been synthesized and evaluated for their antimicrobial properties, providing insights into the potential application of these compounds in therapeutic domains (Faldu, Talpara, Bhuva, Vachharajani, & Shah, 2014).

Fluorescent Probes and Sensor Applications

Quinoline derivatives have also been explored as fluorescent probes for various biological and chemical applications. A study on coumarin fluorophores bearing a quinoline unit revealed their use as chemical sensors for detecting cysteine, homocysteine, and glutathione, demonstrating the selective detection capabilities of these compounds (Jung et al., 2012). Another investigation into quinoline-hemicyanine based probes showed their effectiveness in selectively detecting glutathione in living cells, highlighting the utility of these compounds in fluorescence bioimaging with low cell toxicity (Mani et al., 2020).

Corrosion Inhibition

Research on quinoline derivatives extends into the field of corrosion inhibition, where compounds like 2-mercaptoquinoline-3-carbaldehyde have been studied for their inhibitive effects on the corrosion of mild steel in acidic solutions. These studies have combined conventional weight loss, electrochemical measurements, and quantum chemical calculations to elucidate the mechanisms of corrosion inhibition, providing valuable insights into the protective capabilities of these compounds (Mistry, Sahoo, & Jauhari, 2013).

Safety And Hazards

将来の方向性

Quinolines have become important compounds due to their variety of applications in medicinal, synthetic organic chemistry, and the field of industrial chemistry . The future research directions could involve exploring greener and more sustainable chemical processes for the synthesis of quinoline derivatives .

特性

IUPAC Name |

4,6,8-trimethyl-1H-quinoline-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NS/c1-7-4-9(3)12-10(5-7)8(2)6-11(14)13-12/h4-6H,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZLWESBHRVYTQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)C(=CC(=S)N2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90368686 | |

| Record name | 4,6,8-Trimethyl-quinoline-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90368686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,6,8-Trimethyl-quinoline-2-thiol | |

CAS RN |

568570-16-1 | |

| Record name | 4,6,8-Trimethyl-quinoline-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90368686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-chloro-N-[3-(4-morpholinyl)propyl]-6-nitro-1-benzothiophene-2-carboxamide](/img/structure/B1224935.png)

![3-[3-[2-(2-Carbamoylphenoxy)-1-oxoethyl]-2,5-dimethyl-1-pyrrolyl]propanoic acid methyl ester](/img/structure/B1224939.png)

![1-[4-(3-Chloro-2,4,6-trifluorophenyl)sulfonyl-1-piperazinyl]ethanone](/img/structure/B1224941.png)

![6-Amino-4-(3-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-4-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B1224946.png)

![N-[1-oxo-1-[[4-(2-pyridinyl)-2-thiazolyl]amino]propan-2-yl]-2-furancarboxamide](/img/structure/B1224948.png)

![N-[4-[[2-furanyl(oxo)methyl]amino]phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B1224949.png)

![N-(2-ethylphenyl)-2-[[2-(4-methoxyphenyl)-4-oxo-1-benzopyran-6-yl]oxy]acetamide](/img/structure/B1224951.png)

![5-(3,4-Dimethoxyphenyl)-2-(4-methylphenyl)-4-thieno[2,3-d][1,3]oxazinone](/img/structure/B1224952.png)

![4-(3-Bromophenyl)-7-methyl-2-(4-methylphenyl)pyrazolo[3,4-d]pyridazine](/img/structure/B1224953.png)